1-[2-(Naphthalen-1-yl)ethyl]-4-[2-(pyrrolidin-1-yl)ethyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Naphthalen-1-yl)ethyl]-4-[2-(pyrrolidin-1-yl)ethyl]piperazine is a complex organic compound that features a naphthalene ring, a piperazine ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Naphthalen-1-yl)ethyl]-4-[2-(pyrrolidin-1-yl)ethyl]piperazine typically involves multi-step organic reactions. One common method involves the alkylation of piperazine with 2-(naphthalen-1-yl)ethyl bromide, followed by the subsequent reaction with 2-(pyrrolidin-1-yl)ethyl chloride. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Naphthalen-1-yl)ethyl]-4-[2-(pyrrolidin-1-yl)ethyl]piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce fully saturated derivatives.
Scientific Research Applications
1-[2-(Naphthalen-1-yl)ethyl]-4-[2-(pyrrolidin-1-yl)ethyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[2-(Naphthalen-1-yl)ethyl]-4-[2-(pyrrolidin-1-yl)ethyl]piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(Naphthalen-2-yl)ethan-1-one: A simpler compound with a naphthalene ring and a ketone group.
N-(2-(Naphthalen-1-yloxy)-ethyl)-acetamide: Contains a naphthalene ring and an acetamide group.
Uniqueness
1-[2-(Naphthalen-1-yl)ethyl]-4-[2-(pyrrolidin-1-yl)ethyl]piperazine is unique due to its combination of three distinct ring systems, which confer specific chemical and biological properties not found in simpler analogs. This structural complexity allows for a broader range of interactions and applications.
Properties
CAS No. |
90740-25-3 |
---|---|
Molecular Formula |
C22H31N3 |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
1-(2-naphthalen-1-ylethyl)-4-(2-pyrrolidin-1-ylethyl)piperazine |
InChI |
InChI=1S/C22H31N3/c1-2-9-22-20(6-1)7-5-8-21(22)10-13-24-15-18-25(19-16-24)17-14-23-11-3-4-12-23/h1-2,5-9H,3-4,10-19H2 |
InChI Key |
HWGBXDPFXBEXRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCN2CCN(CC2)CCC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.